![molecular formula C5H8N2O B021642 3,4-Dimethyl-5-pyrazolone CAS No. 6628-22-4](/img/structure/B21642.png)
3,4-Dimethyl-5-pyrazolone
Overview
Description
3,4-Dimethyl-5-pyrazolone is a derivative of pyrazole, which is a 5-membered heterocycle containing two adjacent nitrogen atoms . Compounds containing this functional group are useful commercially in analgesics and dyes .
Synthesis Analysis
The synthesis of 3,4-Dimethyl-5-pyrazolone involves a condensation reaction between ethyl acetoacetate and phenylhydrazine . The reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described affording, quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (1.5 h) and simple workup procedures .
Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Different mechanisms have been proposed for the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate . The tautomeric aspects of the targeted compounds have also been discussed .
Scientific Research Applications
Anticancer Activity
3,4-Dimethyl-5-pyrazolone has been used in the synthesis of pyrazolo [3,4-d]pyrimidines, which have shown significant in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . These compounds have potential as new candidates for further optimization as anticancer agents .
Anti-inflammatory and Analgesic Properties
Pyrazolone derivatives, including 3,4-Dimethyl-5-pyrazolone, have been widely used as anti-inflammatory and analgesics . These compounds have shown a wide range of biological and pharmacological activities .
Antimicrobial and Antifungal Activities
Pyrazole derivatives have shown diverse biological activities, including antimicrobial and antifungal properties . This makes 3,4-Dimethyl-5-pyrazolone a valuable compound in the development of new antimicrobial and antifungal agents .
Antidiabetic Agents
Pyrazole derivatives, including 3,4-Dimethyl-5-pyrazolone, have shown potential as antidiabetic agents . This opens up new possibilities for the development of novel treatments for diabetes .
Use in Dye Industry
5-Pyrazolone derivatives, including 3,4-Dimethyl-5-pyrazolone, are used as cotton azo dye to improve quality such as brightness and light fastness property .
Synthesis of Novel Compounds
3,4-Dimethyl-5-pyrazolone serves as a core element in the synthesis of novel compounds, showcasing its importance in organic synthesis . It has been used in the formation of pyrazol-3-one substrates, leading to the synthesis of new series of pyrazolo [3,4-d]pyrimidines .
Safety and Hazards
Future Directions
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the future directions of 3,4-Dimethyl-5-pyrazolone could involve its use in the synthesis of more complex compounds with potential pharmaceutical applications .
Mechanism of Action
Target of Action
3,4-Dimethyl-5-pyrazolone is a derivative of pyrazolone, a 5-membered heterocycle containing two adjacent nitrogen atoms . Pyrazolones are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Mode of Action
Pyrazolones, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazolones take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazolones are known to be used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Derivatives of pyrazolone have been widely used owing to their various biological activities, including anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity .
Action Environment
It is known that the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described affording, quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (15 h) and simple workup procedures .
properties
IUPAC Name |
3,4-dimethyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCIXKQBKWRGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271100 | |
Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-pyrazolone | |
CAS RN |
6628-22-4 | |
Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethyl-5-pyrazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-5-pyrazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the research on 1-phenyl-3,4-dimethyl-5-pyrazolone be extrapolated to understand the reactivity of 3,4-dimethyl-5-pyrazolone?
A2: While both compounds share the core 3,4-dimethyl-5-pyrazolone structure, the presence of the phenyl group in 1-phenyl-3,4-dimethyl-5-pyrazolone can significantly alter its reactivity []. The phenyl group can exert both electronic and steric effects, influencing the molecule's behavior in chemical reactions. Therefore, directly extrapolating the reactivity of 1-phenyl-3,4-dimethyl-5-pyrazolone to 3,4-dimethyl-5-pyrazolone might not be accurate. Further research specifically focusing on 3,4-dimethyl-5-pyrazolone is needed to understand its unique reactivity profile.
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